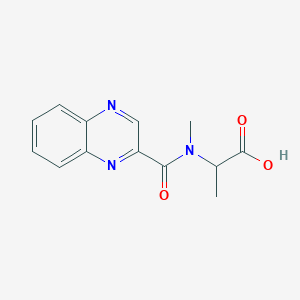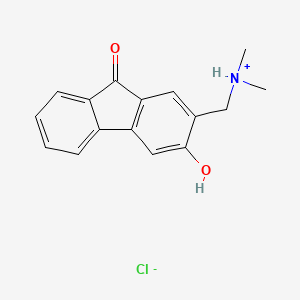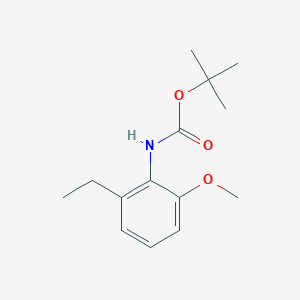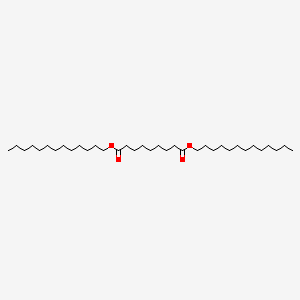
Ditridecyl azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditridecyl azelate is an ester derived from azelaic acid and tridecyl alcohol. Azelaic acid is a naturally occurring dicarboxylic acid with nine carbon atoms, while tridecyl alcohol is a fatty alcohol. This compound is known for its use as a plasticizer and lubricant in various industrial applications due to its excellent thermal stability and low volatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ditridecyl azelate is synthesized through the esterification of azelaic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Azelaic Acid+2Tridecyl Alcohol→Ditridecyl Azelate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipase, has also been explored to enhance the efficiency and selectivity of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ditridecyl azelate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of azelaic acid and tridecyl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Azelaic acid and tridecyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of the ester.
Reduction: Tridecyl alcohol and azelaic acid.
Wissenschaftliche Forschungsanwendungen
Ditridecyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins to enhance flexibility and durability.
Biology: Investigated for its potential as a biodegradable lubricant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized as a lubricant and plasticizer in various industrial applications, including automotive and aerospace industries.
Wirkmechanismus
The mechanism of action of ditridecyl azelate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these processes are primarily physical interactions rather than specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl azelate: Another ester of azelaic acid, used as a plasticizer and in cosmetic formulations.
Dioctyl azelate: Used as a plasticizer in the production of flexible PVC and other polymers.
Dibutyl azelate: Employed as a plasticizer and in the formulation of coatings and adhesives.
Uniqueness
Ditridecyl azelate is unique due to its long-chain tridecyl alcohol component, which imparts superior thermal stability and low volatility compared to shorter-chain esters. This makes it particularly suitable for high-temperature applications and environments where low volatility is essential.
Eigenschaften
CAS-Nummer |
26719-40-4 |
|---|---|
Molekularformel |
C35H68O4 |
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
ditridecyl nonanedioate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-24-28-32-38-34(36)30-26-22-21-23-27-31-35(37)39-33-29-25-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI-Schlüssel |
ZOCXJFXOLXCHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


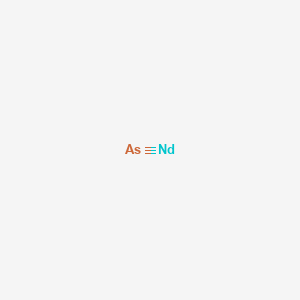
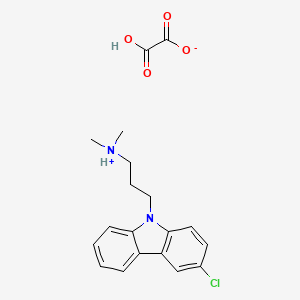
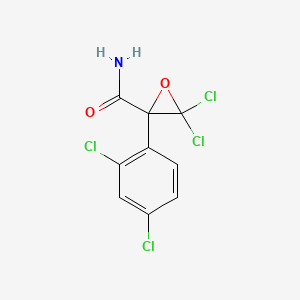


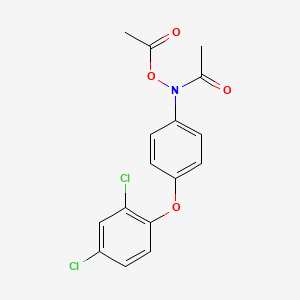
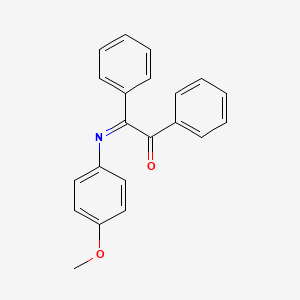
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

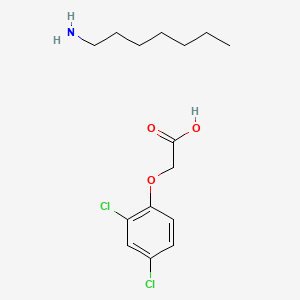
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
